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Compound of Interest

4-chloro-1H,2H,3H-pyrrolo[2,3-
Compound Name:
bjpyridine hydrochloride

cat. No.: B1381876

The Strategic Importance of the 7-Azaindole
Scaffold

The 7-azaindole framework is recognized as a "privileged structure” in drug discovery.[1] Its
structural similarity to purine bases and its capacity to form robust N-H---N hydrogen bonds
allow it to effectively mimic interactions of endogenous ligands with biological targets.[3] The
introduction of a nitrogen atom into the indole ring system alters key properties such as pKa,
lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool for
optimizing lead compounds.[1] The 4-chloro substituent serves as a versatile synthetic handle,
enabling further functionalization through various cross-coupling reactions, making 4-chloro-7-
azaindole a highly sought-after intermediate.[4]

Core Molecular Profile of 4-Chloro-7-azaindole
Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of this compound is crucial for accurate documentation and
research.

e Common Name: 4-Chloro-7-azaindole

e IUPAC Name: 4-Chloro-1H-pyrrolo[2,3-b]pyridine[5]
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e Chemical Structure:

Physicochemical Properties

The fundamental properties of 4-chloro-7-azaindole are summarized below. These data are
critical for experimental design, including solvent selection, reaction temperature, and
purification strategies.

Property Value Source(s)
CAS Number 55052-28-3 [6][7]
Molecular Formula C7HsCIN2 [61[71[8]
Molecular Weight 152.58 g/mol 516171
Appearance White to brown solid/powder [8]

Melting Point 174-181 °C [819]
Solubility Slightly soluble in water [8][10]
SMILES CIC1=C2C(NC=C2)=NC=C1 [6]
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Synthesis and Mechanistic Considerations
Strategic Approach: N-Oxidation and Regioselective
Chlorination

The synthesis of 4-chloro-7-azaindole from the parent 7-azaindole is a well-established, multi-
step process that can be reliably scaled.[12] The core strategy involves two key
transformations:
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» N-Oxidation: The pyridine nitrogen of the 7-azaindole ring is not sufficiently nucleophilic for
direct electrophilic substitution. Therefore, the first step is an N-oxidation reaction, typically
using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen
peroxide.[10][12][13] This oxidation activates the pyridine ring, making the C4 position
susceptible to nucleophilic attack in the subsequent step.

» Regioselective Chlorination: The resulting N-oxide is then treated with a chlorinating agent
such as phosphorus oxychloride (POCIs) or mesyl chloride (MsCI).[10][12] The reaction
proceeds via a rearrangement that regioselectively installs the chlorine atom at the C4
position, driven by the electronic properties of the N-oxide intermediate. This method is
highly effective and has been demonstrated to produce the target compound in high yield.
[10][12]

Detailed Experimental Protocol for Synthesis

This protocol is a representative method based on established literature procedures.[10][12] It
is a self-validating system where reaction progress can be monitored by Thin Layer
Chromatography (TLC) and the final product confirmed via spectroscopic analysis.

Materials:

7-Azaindole (1.0 eq)

meta-Chloroperoxybenzoic acid (m-CPBA) (~1.5 eq)

Phosphorus oxychloride (POCIs) (~4.0 eq) or Mesyl Chloride (MsCl) in DMF[12]

Solvents: Dimethoxyethane (DME) and Heptane, or Ethyl Acetate (EtOAc)[10][12]

Aqueous Sodium Hydroxide (NaOH) or Potassium Phosphate (KsPOa4) solution for workup

Step-by-Step Procedure:

o N-Oxide Formation:

o Dissolve 7-azaindole (1.0 eq) in a suitable solvent system such as dimethoxyethane and
heptane.[10]
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o Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.

o Stir the reaction mixture for several hours until TLC analysis indicates complete
consumption of the starting material.

o Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.

e Chlorination:

o To the filtrate containing the 7-azaindole-N-oxide, add phosphorus oxychloride (POCI3)
(4.0 eq).[10]

o Heat the mixture to reflux (approx. 80-85 °C) and maintain for 18-20 hours.[10] The
progress should be monitored by TLC or LC-MS.

e Workup and Isolation:

o After cooling to room temperature, carefully quench the reaction by slowly adding the
mixture to ice-cold water.

o Adjust the pH of the aqueous solution to ~10 using a 6N NaOH solution to precipitate the
product.[10]

o Collect the resulting solid by vacuum filtration.

o Wash the filter cake with cold water and dry under vacuum to yield 4-chloro-7-azaindole as
a solid. Ayield of approximately 85% can be expected with this method.[10][14]

Synthesis Workflow Diagram

7-Azaindole m-CPBA 7—Azaindole—N—Oxide} POCIs, Reflux 4-Chloro-7-azaindole

Click to download full resolution via product page

Caption: Synthetic route to 4-chloro-7-azaindole.
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Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 4-chloro-7-azaindole is paramount. A
combination of spectroscopic techniques is employed for this purpose.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are the primary tools
for structural confirmation.[11][15] The *H NMR spectrum will show distinct signals for the
aromatic protons on both the pyrrole and pyridine rings, with chemical shifts and coupling
constants confirming the substitution pattern. The 3C NMR spectrum provides information on
the carbon framework.

e Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[6]
High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular
formula by providing a highly accurate mass measurement.[16]

o Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the
N-H stretch of the pyrrole ring, which is often observed as a broad band due to hydrogen
bonding.[3][17]

Analysis Method Purpose and Expected Observations

Confirms proton environment. Expect distinct
1H NMR aromatic signals for H2, H3, H5, and H6
protons, plus a broad singlet for the N1-H.[4][11]

Confirms the carbon skeleton. Expect 7 distinct
13C NMR signals corresponding to the carbons in the

bicyclic system.

Verifies molecular weight (152.58 g/mol ) and
Mass Spec (MS) isotopic pattern characteristic of a

monochlorinated compound.[6]

Purity (HPLC) Quantifies the purity of the final compound,
uri
Y which is typically =297%.
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Applications in Drug Discovery and Materials
Science

4-Chloro-7-azaindole is not an end product but a critical starting material for more complex
molecular architectures.

A Privileged Building Block for Kinase Inhibitors

The primary application of 4-chloro-7-azaindole is in the synthesis of protein kinase inhibitors
for oncology and other therapeutic areas.[2] The 7-azaindole core acts as a hinge-binding motif
in many inhibitors, while the 4-chloro position provides a reactive site for introducing other
fragments of the molecule, often via Suzuki or Buchwald-Hartwig cross-coupling reactions.[4]
[18]

Broader Research Applications

Beyond kinase inhibitors, 4-chloro-7-azaindole is utilized in:

o Pharmaceutical Development: As an intermediate for drugs targeting neurological disorders
and viral diseases.[16][19]

o Agrochemicals: Investigated for its potential in creating novel pesticides and herbicides.[19]

o Materials Science: Used in the development of organic semiconductors and fluorescent
probes for biological imaging.[19]

Application Pathway Diagram
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Caption: Role of 4-chloro-7-azaindole as a versatile intermediate.

Conclusion

4-Chloro-7-azaindole is a high-value chemical intermediate whose strategic importance is firmly
established in the landscape of modern drug discovery and materials science. Its well-defined
structure, reliable synthesis, and, most importantly, the chemical versatility afforded by the
chloro substituent, ensure its continued and widespread use by researchers and scientists.
Understanding the core principles of its synthesis and characterization is fundamental for any
professional aiming to leverage this powerful scaffold in the development of next-generation
technologies and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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